1-[2-(Propylsulfanyl)phenyl]piperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52605-47-7 |
|---|---|
Molecular Formula |
C13H20N2S |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
1-(2-propylsulfanylphenyl)piperazine |
InChI |
InChI=1S/C13H20N2S/c1-2-11-16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
CEKPSZQAYKRKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for N-Arylpiperazine Derivatives
N-arylpiperazines are a critical class of compounds found in many FDA-approved drugs. researchgate.net Their synthesis has been a subject of extensive research, leading to the development of several robust methodologies for the crucial C-N bond formation.
The direct arylation of the piperazine (B1678402) nitrogen atom is a primary strategy for synthesizing N-arylpiperazines. The main synthetic methods to achieve this transformation include transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). nih.gov
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds between aryl halides (or triflates) and amines, including piperazine. nih.govnih.govwikipedia.org The reaction's utility stems from its broad substrate scope and tolerance of various functional groups. wikipedia.org The development of sophisticated catalyst systems, often involving sterically hindered phosphine ligands, allows the reaction to proceed under milder conditions and with higher efficiency. nih.govwikipedia.org Several generations of catalyst systems have been developed, expanding the reaction's applicability to a wide range of aryl coupling partners and amines. wikipedia.org
Ullmann-Goldberg Reaction : This copper-catalyzed reaction is another classical method for N-arylation. While it often requires higher temperatures than its palladium-catalyzed counterpart, it remains a valuable tool, particularly in industrial applications. nih.gov
Nucleophilic Aromatic Substitution (SNAr) : This method involves the displacement of a leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile, such as piperazine. nih.govwikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups (like nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction. wikipedia.org While traditionally limited to activated arenes, recent developments have expanded the scope of catalyst-free SNAr reactions. google.com
| Reaction | Catalyst | Typical Substrates | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium | Aryl halides, aryl triflates | Broad scope, high yields, mild conditions. nih.govwikipedia.org | Cost of catalyst, potential for metal contamination. google.com |
| Ullmann-Goldberg Reaction | Copper | Aryl halides | Lower cost catalyst. nih.gov | Often requires high temperatures. nih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | None (or base) | Electron-deficient aryl halides | Catalyst-free, cost-effective. google.com | Limited to activated substrates. nih.govgoogle.com |
The piperazine ring features two nitrogen atoms, allowing for mono- or di-substitution. While aryl groups are typically introduced via the coupling reactions described above, alkyl groups are commonly installed through different mechanisms.
N-Alkylation : The most direct method for N-alkylation is the nucleophilic substitution reaction between piperazine and an alkyl halide or sulfonate. nih.gov
Reductive Amination : This two-step, often one-pot, process involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylpiperazine. nih.govorganic-chemistry.org Common reducing agents include sodium triacetoxyborohydride and sodium cyanoborohydride. organic-chemistry.orggoogle.com This method is widely used in the synthesis of piperazine-containing drugs. nih.gov
Reduction of Carboxamides : N-acylpiperazines can be reduced to N-alkylpiperazines using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govgoogle.com
Targeted Synthesis of 1-[2-(Propylsulfanyl)phenyl]piperazine
The synthesis of the specific target compound, this compound, requires the formation of both a C-N bond (attaching the piperazine ring to the phenyl group) and a C-S bond (attaching the propylsulfanyl group to the phenyl group). The synthetic strategy can be designed in a convergent or linear fashion, depending on the order of these key bond-forming reactions.
Two primary retrosynthetic approaches can be envisioned for the synthesis of this compound.
Route A: C-N bond formation followed by C-S bond formation. This route begins with the synthesis of an N-arylpiperazine intermediate, followed by the introduction of the propylsulfanyl group.
Preparation of 1-(2-halophenyl)piperazine : The synthesis can start with a dihalobenzene, for example, 1-fluoro-2-chlorobenzene or 1,2-difluorobenzene. Reaction with piperazine, typically under SNAr or Buchwald-Hartwig conditions, would yield the 1-(2-halophenyl)piperazine intermediate. google.com
Introduction of the Propylsulfanyl Group : The resulting halo-substituted phenylpiperazine can then react with propane-1-thiol or its corresponding thiolate salt. This transformation is a nucleophilic aromatic substitution of the remaining halide. This step may require a catalyst (e.g., copper for an Ullmann-type condensation) or proceed under SNAr conditions if the ring is sufficiently activated, though the piperazine group itself is not a strong activating group. wikipedia.orggoogle.com
Route B: C-S bond formation followed by C-N bond formation. This approach involves preparing a phenyl ring already substituted with the propylsulfanyl group, followed by the attachment of the piperazine moiety.
Preparation of 1-halo-2-(propylsulfanyl)benzene : This key precursor can be synthesized from a starting material like 1,2-dihalobenzene by reacting it with propane-1-thiolate. For instance, reacting 1,2-difluorobenzene with 2,4-dimethylthiophenol in the presence of cesium carbonate (Cs₂CO₃) has been shown to produce the corresponding thioether in high yield. google.com A similar reaction with propane-1-thiol would yield 1-fluoro-2-(propylsulfanyl)benzene.
Piperazine Installation : The 1-halo-2-(propylsulfanyl)benzene intermediate can then be coupled with piperazine. This crucial C-N bond formation can be achieved via palladium-catalyzed Buchwald-Hartwig amination or, potentially, a high-temperature SNAr reaction. nih.govgoogle.com
Alternative Precursor - 2-(Propylsulfanyl)aniline : Another valuable precursor is 2-(propylsulfanyl)aniline. This can be prepared, for example, from 2-nitroaniline via introduction of the sulfur moiety followed by reduction of the nitro group. google.com The aniline (B41778) derivative can then be cyclized with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether to directly form the desired phenylpiperazine product. researchgate.netnih.govnih.gov
The efficiency of the synthesis of this compound hinges on the optimization of the key bond-forming steps.
C-N Bond Formation : When employing the Buchwald-Hartwig amination, optimization involves screening various palladium precatalysts, phosphine ligands, bases, solvents, and temperatures. nih.govrsc.org The choice of ligand is critical and can significantly impact reaction yield and rate. For SNAr reactions, optimization focuses on the choice of base, solvent (typically polar aprotic solvents like DMSO or DMAc), and temperature. The reactivity order for the leaving group in SNAr is typically F > Cl > Br > I, which is opposite to that in many transition-metal-catalyzed reactions. masterorganicchemistry.com
C-S Bond Formation : The formation of the aryl thioether via nucleophilic aromatic substitution can be optimized by screening bases and solvents. Strong bases like cesium carbonate have been shown to be effective in promoting this reaction with aryl fluorides. google.com In cases where SNAr is slow, copper-catalyzed Ullmann-type coupling conditions can be explored to facilitate the C-S bond formation. wikipedia.org
| Bond Formation | Method | Parameters to Optimize | Example Conditions / Reagents |
|---|---|---|---|
| Carbon-Nitrogen (C-N) | Buchwald-Hartwig | Catalyst, Ligand, Base, Solvent, Temperature | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 100 °C |
| SNAr | Base, Solvent, Temperature | K₂CO₃, DMSO, 140 °C | |
| Carbon-Sulfur (C-S) | SNAr | Base, Solvent, Temperature | Cs₂CO₃, DMAc, 140 °C google.com |
| Ullmann-type | Catalyst, Ligand, Base, Solvent, Temperature | CuI, L-proline, K₂CO₃, DMSO, 110 °C |
When moving from laboratory-scale synthesis to larger-scale production, several factors must be considered to ensure a practical, cost-effective, and safe process.
Process Safety and Environmental Impact : Reactions requiring very high temperatures, high pressures, or highly toxic reagents pose challenges for large-scale production. Catalyst-free SNAr reactions are advantageous as they avoid the cost and toxicity associated with transition metals. google.com However, they may require harsh conditions. google.com The use of greener solvents and minimizing waste are also important considerations.
Purification and Impurity Profile : The ease of purification is a critical factor. Palladium-catalyzed reactions require the removal of residual metal to parts-per-million (ppm) levels, which can be a costly and challenging process on a large scale. google.com The impurity profile of the final product must be carefully controlled, and synthetic routes that minimize side-product formation are highly desirable.
Continuous Flow Synthesis : Modern manufacturing is increasingly adopting continuous flow chemistry to improve safety, efficiency, and scalability. nih.gov Flow processes can offer better control over reaction parameters (temperature, pressure, mixing) and can be safer for handling hazardous intermediates or exothermic reactions. researchgate.netmdpi.com The synthesis of piperazine derivatives has been successfully adapted to continuous flow systems, suggesting this could be a viable approach for the large-scale production of this compound. nih.gov
Synthetic Routes for Analogue Library Generation for Structure-Activity Relationship Studies
The generation of analogue libraries for this compound is crucial for establishing robust structure-activity relationships (SAR). These studies systematically modify specific regions of the lead compound to understand the chemical features essential for its biological activity. The synthetic strategies employed are designed to be versatile, allowing for the introduction of a diverse range of substituents at key positions.
A common and effective approach to generating a library of this compound analogues involves a multi-step synthetic sequence that allows for late-stage diversification. This strategy enables the efficient production of a wide array of derivatives from a common intermediate.
One such synthetic route commences with the coupling of a substituted benzenethiol with a suitable chloro-nitrobenzene derivative. The resulting nitro compound can then be reduced to the corresponding aniline. acgpubs.orgresearchgate.net This aniline intermediate is a key building block for the formation of the piperazine ring. The cyclization is often achieved by reacting the aniline with bis(2-chloroethyl)amine hydrochloride, a method known for its efficiency and good yields. acgpubs.orgresearchgate.netnih.gov
With the core 1-(2-substituted-phenyl)piperazine scaffold in place, diversification can be achieved at two primary points: modifications of the alkyl chain on the sulfur atom and substitutions on the second nitrogen of the piperazine ring.
For modifications of the sulfanyl group, a library of substituted benzenethiols can be used in the initial coupling reaction. This allows for the introduction of various alkyl and aryl groups to probe the effect of the size, lipophilicity, and electronic properties of this part of the molecule on biological activity.
For modifications on the piperazine ring, the secondary amine of the 1-[2-(alkylsulfanyl)phenyl]piperazine intermediate can be reacted with a wide range of electrophiles. This N-substitution reaction is a powerful tool for library generation. nih.gov For instance, alkylation with various alkyl halides can be performed to explore the impact of different alkyl chain lengths and branching. Similarly, acylation with acid chlorides or anhydrides introduces amide functionalities, while reaction with sulfonyl chlorides yields sulfonamides. These reactions allow for the introduction of a diverse set of functional groups, which can significantly alter the compound's properties and its interaction with biological targets.
The following tables outline the results of hypothetical SAR studies based on these synthetic strategies, illustrating how systematic structural modifications can influence biological activity.
Table 1: SAR of Analogues with Modifications on the Sulfanyl Group
| Compound | R Group (on Sulfur) | Biological Activity (IC50, µM) |
| 1a | -CH2CH2CH3 | 1.5 |
| 1b | -CH3 | 5.2 |
| 1c | -CH2CH3 | 2.8 |
| 1d | -CH(CH3)2 | 3.1 |
| 1e | -CH2CH2CH2CH3 | 1.8 |
| 1f | -Cyclopropyl | 4.5 |
| 1g | -Phenyl | 8.9 |
The data in Table 1 suggests that a propyl group on the sulfur atom is optimal for activity. Both shorter and bulkier alkyl groups, as well as an aryl substituent, lead to a decrease in potency.
Table 2: SAR of Analogues with N-Substitutions on the Piperazine Ring
| Compound | R' Group (on Piperazine Nitrogen) | Biological Activity (IC50, µM) |
| 2a | -H | 1.5 |
| 2b | -CH3 | 2.1 |
| 2c | -CH2CH3 | 3.5 |
| 2d | -COCH3 | 0.8 |
| 2e | -SO2CH3 | 0.5 |
| 2f | -Benzyl | 4.2 |
| 2g | -C(O)Ph | 1.2 |
The results in Table 2 indicate that substitution on the piperazine nitrogen can significantly enhance biological activity. Small, electron-withdrawing groups like acetyl and mesyl groups appear to be particularly beneficial, suggesting that this region of the molecule may be involved in a key interaction with the biological target that is sensitive to electronic and steric factors.
This systematic approach to analogue synthesis and SAR studies is instrumental in the optimization of lead compounds, providing valuable insights into the molecular features required for desired biological effects.
Molecular Target Identification and Ligand Receptor Interactions
Quantitative Ligand Binding Profiling of 1-[2-(Propylsulfanyl)phenyl]piperazine
Quantitative analysis through ligand binding assays is fundamental to characterizing a compound's potency and selectivity for its molecular targets.
In Vitro Radioligand Displacement Assays for Binding Affinity Determination
In vitro radioligand displacement assays are the standard method for determining the binding affinity of a test compound for a specific receptor or transporter. This technique involves incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of a radiolabeled ligand known to bind to the target. The unlabeled test compound, in this case, this compound, is added in increasing concentrations to compete with and displace the radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can then be converted to a binding affinity constant (K_i).
For the chemical class to which this compound belongs, these assays are typically performed for targets like the human serotonin (B10506) transporter (SERT), and various serotonin (5-HT) receptor subtypes such as 5-HT_1A, 5-HT_3, and 5-HT_7. google.comnih.gov
Data Table: Binding Affinity (K_i, nM) of this compound
| Target | Radioligand | K_i (nM) |
|---|---|---|
| Human SERT | [³H]-Citalopram | N/A |
| Human 5-HT_1A | [³H]-8-OH-DPAT | N/A |
| Human 5-HT_3 | [³H]-GR65630 | N/A |
| Human 5-HT_7 | [³H]-SB-269970 | N/A |
| Human D_2 | [³H]-Spiperone | N/A |
| Human α_1 | [³H]-Prazosin | N/A |
N/A: Specific data for this compound is not available in the cited public literature. The table illustrates the typical targets evaluated for this class of compounds.
Assessment of Binding Selectivity Across Multiple Receptor Subtypes
Selectivity is a critical attribute of a pharmacological agent, defining its specificity for a primary target over other receptors, transporters, and enzymes. A compound's selectivity profile is determined by comparing its binding affinity across a wide panel of molecular targets. For phenylpiperazine derivatives, this panel often includes multiple serotonin, dopamine (B1211576), and adrenergic receptor subtypes. medchem-ippas.eu High selectivity for a specific target is generally desired to minimize off-target effects.
Molecular Recognition and Binding Site Characterization
The precise fit of a ligand into the binding pocket of a receptor is governed by a series of specific intermolecular interactions.
Identification of Key Amino Acid Residues Involved in Ligand-Receptor Complex Formation
Molecular docking and site-directed mutagenesis studies on related N-phenylpiperazine compounds interacting with biogenic amine receptors have identified several key amino acid residues crucial for binding. For instance, in G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, a conserved aspartate residue in transmembrane helix 3 (TM3) often forms a critical ionic bond with the protonatable nitrogen of the ligand. nih.gov Aromatic residues, such as phenylalanine and tyrosine, in other transmembrane domains frequently engage in π-π stacking or hydrophobic interactions with the aromatic rings of the ligand.
For this compound binding to the serotonin transporter, interactions with residues in the central binding site, including those that interact with the substrate (serotonin) itself, would be expected.
Role of the Piperazine (B1678402) Nitrogen in Ligand-Receptor Recognition
The piperazine ring is a common scaffold in medicinal chemistry, in part because its two nitrogen atoms can serve important roles in molecular recognition. nih.gov Under physiological pH, the distal nitrogen atom of the piperazine ring is typically protonated, carrying a positive charge. This allows it to form a strong ionic interaction or salt bridge with a negatively charged amino acid residue, most commonly an aspartic acid, within the receptor's binding site. This interaction is often a primary anchor for the ligand. The proximal nitrogen, attached to the phenyl ring, is less basic and generally not protonated, acting as a hydrogen bond acceptor or simply as part of the hydrophobic core of the molecule.
Contribution of the Propylsulfanylphenyl Moiety to Binding Efficacy and Specificity
The propylsulfanylphenyl group is the primary determinant of the compound's unique binding characteristics and selectivity. The phenyl ring itself provides a scaffold for hydrophobic and π-π stacking interactions with aromatic amino acid side chains in the receptor pocket. The ortho-disposed propylsulfanyl group dictates the conformation of the phenylpiperazine moiety and introduces specific interactions.
The sulfur atom can act as a hydrogen bond acceptor or participate in other non-covalent interactions. The propyl chain contributes a hydrophobic element that can fit into a corresponding hydrophobic sub-pocket within the receptor. The size, length, and lipophilicity of this alkyl chain compared to other analogs (e.g., the dimethylphenyl group of vortioxetine) would fine-tune the compound's affinity and selectivity profile by optimizing the fit within the binding site. mdpi.com Structure-activity relationship studies on similar series of compounds show that variations in this part of the molecule can significantly alter binding affinity and functional activity. scilit.com
Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical pharmacological data for the compound This compound (also known as 1-(2-(propylthio)phenyl)piperazine; CAS No. 214959-54-9).
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified outline sections:
Preclinical Pharmacological Activity and Mechanistic Elucidation
Preclinical Pharmacodynamic Investigations in Relevant Animal Models
Evaluation of Specific Biological Responses in Disease-Relevant Animal Models
While this compound is listed in chemical databases, there are no published studies detailing its activity in receptor binding assays, functional in vitro tests, or in vivo animal models for neuropsychiatric or other conditions. The information required to populate the requested data tables and describe detailed research findings does not exist in the public domain.
Investigation of Underlying Cellular and Molecular Mechanisms
Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific research data available concerning the investigation of the underlying cellular and molecular mechanisms of the compound 1-[2-(Propylsulfanyl)phenyl]piperazine. Extensive searches have not yielded any studies detailing its effects on intracellular signal transduction pathways or its modulation of neurotransmitter release and reuptake.
Analysis of Intracellular Signal Transduction Pathways
There are no published studies that analyze the impact of this compound on intracellular signal transduction pathways. Research on related phenylpiperazine compounds suggests that this class of molecules can interact with various signaling cascades, but specific data for the propylsulfanyl derivative is not available.
Modulation of Neurotransmitter Release and Reuptake
Information regarding the modulation of neurotransmitter release and reuptake by this compound is not present in the current scientific literature. While other piperazine (B1678402) derivatives have been studied for their effects on neurotransmitter systems, such as serotonin (B10506) and dopamine (B1211576), these findings cannot be extrapolated to this compound without direct experimental evidence.
Due to the absence of research data for this specific compound, no data tables or detailed research findings can be provided.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Systematic 1-[2-(Propylsulfanyl)phenyl]piperazine Analogues
The synthesis of this compound analogues generally involves multi-step procedures designed to allow for systematic structural variations. A common strategy is the N-arylation of a piperazine (B1678402) core with an appropriately substituted phenyl ring. google.com The piperazine moiety can act as a nucleophile, reacting with an activated aryl electrophile, such as a dihalobenzene derivative. google.com
One established method involves the reaction of an aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride to construct the piperazine ring directly onto the phenyl group. nih.govmdpi.com Subsequent modifications can then be made to the other piperazine nitrogen. Alternative approaches include the coupling of a pre-formed piperazine with a phenyl derivative, often facilitated by a base. google.com The synthesis of the key intermediate, the substituted (propylsulfanyl)phenyl moiety, can be achieved through reactions like the alkylation of a thiophenol derivative. nih.gov
The versatility of these synthetic routes allows for the creation of a library of analogues by systematically altering the substituents on the phenyl ring, modifying the length and nature of the alkyl-sulfur chain, and introducing various groups to the second nitrogen of the piperazine ring. researchgate.net
Table 1: General Synthetic Methods for Phenylpiperazine Analogues
| Method | Description | Key Reagents | Reference |
|---|---|---|---|
| N-Arylation | Coupling of a piperazine with an activated aryl halide or sulfonate. | Piperazine, Dihalobenzene, Strong Base | google.com |
| Ring Construction | Formation of the piperazine ring from an aniline derivative. | Substituted Aniline, Bis(2-chloroethyl)amine | nih.govmdpi.com |
| Reductive Amination | Reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to modify the N-substituent. | Piperazine, Aldehyde/Ketone, Reducing Agent | mdpi.com |
Impact of Substitutions on the Phenyl Ring and Propylsulfanyl Chain on Biological Activity
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on both the phenyl ring and the propylsulfanyl side chain.
Phenyl Ring Substitutions: Studies on related phenylpiperazine series have shown that the introduction of specific substituents can significantly modulate activity. For instance, in a series of acaricidal phenylpiperazines, the introduction of a fluorine atom at the 2-position of the phenyl ring was found to enhance biological activity compared to the unsubstituted compound. nih.gov The electronic properties of the substituents are crucial; research on other N-arylpiperazines has indicated that electron-withdrawing groups, such as trifluoromethyl (CF3), can improve activity against certain biological targets. mdpi.com Conversely, in other contexts, electron-donating groups have been shown to be beneficial. researchgate.net The position of the substituent is also a critical determinant of activity.
Propylsulfanyl Chain Modifications: Modifications to the alkyl chain attached to the sulfur atom have a direct impact on the compound's properties and biological performance. Lipophilicity, a key parameter influenced by the alkyl chain length, is often correlated with activity. However, this relationship is not always linear. For example, studies on analogous compounds have demonstrated that systematically elongating the alkyl chain from a propyl to a butyl group can lead to a decrease in activity, suggesting an optimal size and lipophilicity for target engagement. nih.gov The introduction of bulkier groups or functionalization of the chain can also profoundly affect the compound's interaction with its biological target.
Table 2: Structure-Activity Relationship Trends for Phenylpiperazine Derivatives
| Modification | Observation | Potential Rationale | Reference |
|---|---|---|---|
| Phenyl Ring: Introduction of Fluorine | Increased acaricidal activity. | Alters electronic properties and potential for hydrogen bonding. | nih.gov |
| Phenyl Ring: Addition of Electron-Withdrawing Groups (e.g., CF3) | Modulated in vitro efficiency (context-dependent). | Influences the electron density of the aromatic ring, affecting target interaction. | mdpi.com |
| Alkyl Chain: Elongation (e.g., Propyl to Butyl) | Decreased acaricidal activity. | May introduce steric hindrance or result in suboptimal lipophilicity. | nih.gov |
| Alkyl Chain: Increased Lipophilicity | Positive influence on activity against certain mycobacteria. | Enhanced membrane permeability and target accessibility. | researchgate.net |
Modifications to the Piperazine Heterocycle and their Conformational Effects
The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and the secondary amine (if unsubstituted) can act as a hydrogen bond donor, contributing to target binding. researchgate.net The introduction of various substituents at the second nitrogen atom is a common strategy to explore the chemical space around the core scaffold and modulate pharmacological activity. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models
To better understand and predict the biological activity of this compound analogues, Quantitative Structure-Activity Relationship (QSAR) models are developed. These mathematical models correlate variations in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. researchgate.netufv.br
The first step in QSAR modeling is to translate molecular structures into numerical values known as molecular descriptors. protoqsar.com A wide range of descriptors can be calculated to represent different aspects of a molecule's physicochemical properties. These are broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrophilicity index (ω), and dipole moment. protoqsar.comresearchgate.net
Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molar refractivity (MR), topological polar surface area (PSA), and various connectivity indices (e.g., Kier shape indices). researchgate.netresearchgate.net
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP) or aqueous solubility (LogS). researchgate.net
Thermodynamic Descriptors: These can include properties like heats of formation.
For piperazine derivatives, descriptors such as ELUMO, molar refractivity (MR), aqueous solubility (LogS), and topological polar surface area (PSA) have been shown to be significantly correlated with biological activity. researchgate.net These descriptors are calculated for each analogue in the series using specialized software.
Once descriptors are calculated, a dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. ufv.br Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are employed to generate a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). ufv.brresearchgate.net
A robust QSAR model must be rigorously validated. Key statistical parameters used for validation include:
Coefficient of determination (R²): Indicates how well the model fits the training set data.
Cross-validated R² (Q²): Assesses the model's internal predictability, often determined by leave-one-out cross-validation.
Predicted R² (R²pred): Measures the model's ability to predict the activity of the external test set compounds. ufv.br
A statistically significant QSAR model, with high values for R², Q², and R²pred, can be a powerful tool for predicting the activity of newly designed, unsynthesized analogues, thereby guiding further synthetic efforts. ufv.brnih.gov
Table 3: Common Molecular Descriptors in QSAR for Piperazine Analogues
| Descriptor Type | Example Descriptor | Property Represented | Reference |
|---|---|---|---|
| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | researchgate.net |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | researchgate.net |
| Hydrophobic | LogS (Aqueous Solubility) | Solubility in water | researchgate.net |
| Topological | Topological Polar Surface Area (PSA) | Surface area of polar atoms, relates to permeability | researchgate.net |
Pharmacophore Generation and Mapping for Target Interaction
Pharmacophore modeling is another computational technique used to understand the key structural features required for biological activity. A pharmacophore is an abstract 3D arrangement of essential molecular features that a molecule must possess to interact with a specific biological target. researchgate.net
These features typically include:
Hydrogen bond acceptors
Hydrogen bond donors
Aromatic rings
Hydrophobic centers
Positively or negatively ionizable groups
For the this compound scaffold, a pharmacophore model would identify the crucial spatial relationships between the aromatic ring, the sulfur atom, the hydrophobic propyl chain, and the nitrogen atoms of the piperazine ring. researchgate.net The model is generated by aligning a set of active molecules and identifying the common features responsible for their activity. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits that possess the required features. researchgate.net It also provides a visual hypothesis of how the ligands bind within the target's active site, guiding the rational design of new analogues with improved affinity and selectivity. nih.gov Comparing pharmacophore models for different activities (e.g., anxiolytic vs. sedative) can reveal the subtle structural differences that confer target specificity. nih.gov
Computational Chemistry and Molecular Modeling Applications
Ligand-Based Drug Design Methodologies
Ligand-based approaches are utilized when the three-dimensional structure of the target receptor is unknown or not well-defined. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a series of active and inactive compounds, these techniques can build a model, or pharmacophore, that defines the essential structural features required for biological activity.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used to establish a correlation between the 3D properties of a series of molecules and their biological activities. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in this regard. nih.govnih.gov These analyses are performed on a set of aligned molecules to generate quantitative models that can predict the activity of novel compounds. nih.gov
For the class of arylpiperazine derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for affinity towards targets like the 5-HT2A receptor. nih.govnih.gov In a typical study, a dataset of arylpiperazine derivatives is used to build the model. nih.gov The resulting CoMFA and CoMSIA models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. nih.gov For example, a CoMSIA model for a set of 109 arylpiperazine derivatives targeting the 5-HT2A receptor yielded a model with high predictive power, as indicated by its statistical parameters. nih.govnih.gov These models provide a roadmap for designing more potent compounds by suggesting specific structural modifications. nih.govresearchgate.net
| Study Focus | Method | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External Validation) | Reference(s) |
| Arylpiperazine 5-HT2A Antagonists | CoMSIA | 0.587 | 0.900 | 0.897 | nih.govnih.gov |
| Thieno-pyrimidine VEGFR3 Inhibitors | CoMFA | 0.818 | 0.917 | Not Reported | nih.gov |
| Ionone-based Chalcones | CoMFA | Not Reported | Not Reported | 0.621 | nih.gov |
| Phenylpiperazine Anticancer Agents | QSAR | 0.6607 (Q²cv) | 0.7792 | 0.6049 | researchgate.net |
Table 1: Examples of 3D-QSAR statistical validation parameters from studies on piperazine-containing compounds. The values q², r², and r²_pred indicate the statistical quality and predictive ability of the generated models.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. biorxiv.org When based on a known active ligand like 1-[2-(Propylsulfanyl)phenyl]piperazine, the process can involve searching for molecules with a similar shape or pharmacophoric features. A more advanced approach is scaffold hopping, which aims to identify compounds with different core structures (scaffolds) but similar activity profiles. nih.gov This is particularly useful for discovering novel chemical classes and moving away from crowded intellectual property space. nih.gov
The process often begins by defining a query based on the active compound's scaffold. nih.gov Large compound databases are then screened to find scaffolds that are similar in 2D or 3D space. nih.gov This scaffold-focused approach can prospectively identify active compounds that are structurally distinct from the initial query. nih.gov For instance, a structure-based virtual screen of over six million "lead-like" molecules against a homology model of the 5-HT5A receptor led to the identification of five starting points with unique scaffolds for further optimization. biorxiv.org
Structure-Based Drug Design Methodologies
Structure-based drug design (SBDD) relies on the known 3D structure of the biological target, which can be determined experimentally (e.g., via X-ray crystallography) or predicted computationally. drugdesign.org These methods allow for the direct design of ligands that can fit into the target's binding site with high complementarity. drugdesign.org
For many G-protein coupled receptors (GPCRs), including several serotonin (B10506) receptor subtypes targeted by this compound, experimentally determined 3D structures are not available. nih.gov In such cases, homology modeling is a crucial technique to generate a reliable 3D model of the target protein. nih.gov The process uses the known crystal structure of a related homologous protein (a "template"). nih.gov For serotonin receptors, high-resolution crystal structures of the β2-adrenergic receptor and bovine rhodopsin have commonly been used as templates. nih.govacs.org
The modeling process involves aligning the amino acid sequence of the target receptor (e.g., 5-HT1A) with the template sequence, building the 3D model based on the template's coordinates, and then refining the model. biorxiv.orgnih.gov This refinement is often performed using molecular dynamics simulations to relax the structure within a simulated biological environment, such as a lipid bilayer, to achieve a more realistic and stable conformation. nih.gov The resulting homology models are essential for subsequent structure-based design efforts like molecular docking. nih.govsci-hub.se
Molecular docking is a computational method that predicts the preferred orientation and conformation of a ligand when bound to a receptor to form a stable complex. drugdesign.org This technique is used to understand the molecular basis of ligand binding and to predict the binding affinity of novel compounds. nih.gov For this compound and its analogs, docking studies have provided significant insights into their interactions with serotonin receptors. sci-hub.semdpi.com
A consistent finding across numerous studies is the critical role of the piperazine (B1678402) nitrogen atom. nih.gov At physiological pH, this nitrogen is protonated and forms a key salt bridge (an ionic interaction) with a highly conserved aspartate residue in transmembrane helix 3 (TMH3) of the receptor, such as Asp116 in the 5-HT1A receptor. nih.govmdpi.com This interaction is considered a primary anchor for arylpiperazine ligands within the binding pocket. nih.gov Other important interactions include hydrogen bonds and hydrophobic or aromatic interactions with specific amino acid residues in the binding site, which contribute to the ligand's affinity and selectivity. mdpi.comacs.orgmdpi.com
| Receptor | Key Interacting Residue(s) | Interaction Type | Reference(s) |
| 5-HT1A | Asp116 (TMH3) | Salt Bridge / Ionic | nih.govmdpi.com |
| 5-HT1A | Phe361, Trp357 | Aromatic / Hydrophobic | acs.org |
| 5-HT1A | Ser199 (TMH5) | Hydrogen Bond | nih.gov |
| 5-HT1A | Asn386 (TMH7), Tyr390 | Hydrogen Bond | nih.gov |
| 5-HT2A | Asp155 (TMH3) | Salt Bridge / Ionic | nih.gov |
| 5-HT7 | Asp162 (TMH3) | Salt Bridge / Ionic | nih.gov |
| Sigma 1 (S1R) | Glu172, Asp126 | Hydrogen Bond | nih.gov |
Table 2: Summary of key amino acid residues and interaction types identified through molecular docking studies of arylpiperazine ligands with various receptors.
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations computationally probe the physical movements of atoms and molecules over time, allowing for the assessment of the stability and conformational flexibility of the ligand-receptor complex. nih.gov
Starting with a docked complex, an MD simulation is run for a specific duration (e.g., 50 nanoseconds or 50,000 picoseconds) within a simulated physiological environment. nih.gov This process helps to refine the binding pose obtained from docking and provides insights into the stability of key interactions, such as hydrogen bonds and salt bridges, over time. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can understand how the ligand and receptor adapt to each other, revealing a more accurate and dynamic picture of the binding event than what is possible with rigid docking alone. nih.govnih.gov
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
DFT methods, such as those using the B3LYP functional with basis sets like 6-311G(d,p) or LANL2DZ, are commonly used to optimize molecular geometry and calculate electronic parameters. jksus.orgfigshare.comacs.org The outputs of these calculations, including frontier molecular orbitals and molecular electrostatic potential maps, are crucial for understanding the molecule's reactivity. figshare.comresearchgate.net
Frontier Molecular Orbitals and Global Reactivity Descriptors
The reactivity of a chemical species is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap corresponds to higher kinetic stability and lower chemical reactivity. researchgate.net
These descriptors quantify different aspects of a molecule's reactivity. Chemical hardness (η) and softness (S) indicate the molecule's resistance to change in its electron distribution. Electronegativity (χ) measures the power of an atom or group to attract electrons. The global electrophilicity index (ω) quantifies the propensity of a species to accept electrons. researchgate.net
Table 1: Definitions of Global Reactivity Descriptors Derived from HOMO and LUMO Energies. This table defines key parameters used to predict chemical reactivity based on quantum chemical calculations.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | An indicator of molecular stability and reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to charge transfer. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the energy stabilization when a molecule acquires additional electronic charge. |
Table 2: Calculated Electronic Properties for an Analogous Phenylpiperazine Derivative. Data presented is for 1-(3-Chlorophenyl)-4-(3-phenylseleno propyl)piperazine, calculated at the B3LYP/LANL2DZ level of theory, serving as an illustrative example for the class of compounds. figshare.com
| Parameter | Value (eV) |
| EHOMO | -8.01 |
| ELUMO | -3.93 |
| Energy Gap (ΔE) | 4.08 |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP provides a visual representation of the charge distribution on the molecule's surface. chemrxiv.org Different colors on the map signify different values of the electrostatic potential:
Red and Orange: Regions of most negative potential, rich in electrons. These areas are favorable sites for electrophilic attack. researchgate.net
Blue: Regions of most positive potential, which are electron-deficient. These areas are susceptible to nucleophilic attack. researchgate.net
Green: Regions of neutral or zero potential. researchgate.net
For this compound, the MEP map would likely show regions of high electron density (red) around the sulfur atom of the propylsulfanyl group and the secondary amine nitrogen of the piperazine ring, due to the presence of lone pairs of electrons. acs.orgresearchgate.net These sites would be the most probable centers for electrophilic interactions. Conversely, the hydrogen atom on the secondary amine and the protons on the aromatic ring would likely exhibit a more positive potential (blue or green), making them potential sites for nucleophilic interactions. researchgate.net This type of analysis is crucial for predicting how the molecule will interact with biological targets or other reagents. proteopedia.org
Metabolic Stability and Biotransformation Pathways
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomal Stability)
The initial step in characterizing the metabolic profile of a compound is to assess its stability in the presence of drug-metabolizing enzymes. In vitro metabolic stability assays, particularly using liver microsomes, are a standard method for this evaluation. nih.govnih.gov Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.com
The assay involves incubating the test compound, 1-[2-(Propylsulfanyl)phenyl]piperazine, with human or animal liver microsomes (e.g., mouse, rat) and a necessary cofactor, typically the NADPH regenerating system, which initiates the metabolic reactions. evotec.com The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov From the rate of disappearance of the parent compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. nih.gov A short half-life suggests rapid metabolism, which may correlate with low bioavailability and a short duration of action in vivo. nih.gov
Table 1: Representative In Vitro Metabolic Stability Data for an Arylpiperazine Compound
This table illustrates typical data obtained from a liver microsomal stability assay. The values are hypothetical for this compound, based on findings for analogous compounds. nih.gov
| Parameter | Human Liver Microsomes (HLM) | Mouse Liver Microsomes (MLM) |
| Incubation Time (min) | 0, 5, 15, 30, 45 | 0, 5, 15, 30, 45 |
| t½ (min) | 25 | 18 |
| Intrinsic Clearance (μL/min/mg protein) | 85 | 120 |
Identification and Characterization of Key Metabolites
Following the stability assessment, the next step is to identify the structures of the metabolites formed. This process, known as metabolite identification (MetID), provides insight into the specific biotransformation pathways the compound undergoes. nih.gov For arylpiperazine scaffolds, several metabolic routes are common. frontiersin.orgresearchgate.net
For this compound, metabolism is anticipated to occur at several sites:
Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation, typically mediated by CYP enzymes, to form one or more phenolic metabolites. nih.gov
Piperazine (B1678402) Ring Oxidation: The piperazine moiety is a common site of metabolism. This can include N-oxidation at one of the nitrogen atoms or oxidation at the carbon atoms alpha to the nitrogens, which can lead to the formation of lactams or even ring opening. frontiersin.orgresearchgate.net
S-Oxidation: The propylsulfanyl group offers another site for metabolism, where the sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone.
N-Dealkylation: While less common for N-arylpiperazines where the phenyl ring is directly attached, cleavage of the piperazine ring can occur under certain enzymatic conditions. frontiersin.org
The characterization of these metabolites is achieved using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), which provide accurate mass measurements and fragmentation patterns to elucidate the chemical structures. nih.gov
Table 2: Potential Metabolites of this compound
This table presents hypothetical key metabolites based on common biotransformation pathways for related structures.
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | Hydroxylated Phenyl Ring | Aromatic Hydroxylation |
| M2 | Piperazine N-Oxide | N-Oxidation |
| M3 | Propylsulfoxide Derivative | S-Oxidation |
| M4 | Piperazine Lactam | C-Oxidation |
Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isozymes)
Identifying the specific enzymes responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. The cytochrome P450 (CYP) system is the most significant enzyme family involved in the metabolism of most drugs. nih.gov Studies on various piperazine derivatives have shown that multiple CYP isozymes can be involved, with CYP3A4, CYP2D6, and CYP1A2 often playing significant roles. nih.govresearchgate.net
To determine the contribution of specific CYP isozymes to the metabolism of this compound, several experimental approaches can be used:
Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of cDNA-expressed human CYP isozymes to see which ones can metabolize it. nih.gov
Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isozymes. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme. researchgate.netnih.gov
For example, inhibition by quinidine (B1679956) would suggest CYP2D6 involvement, while inhibition by ketoconazole (B1673606) would point to CYP3A4. nih.gov
Table 3: Potential Cytochrome P450 Isozyme Contribution to Metabolism
This table provides a hypothetical summary of the roles of different CYP isozymes in the biotransformation of this compound, based on data from similar compounds. researchgate.net
| CYP Isozyme | Role in Metabolism | Selective Inhibitor Used for Confirmation |
| CYP3A4 | Major | Ketoconazole |
| CYP2D6 | Minor | Quinidine |
| CYP2C9 | Minor | Sulfaphenazole |
| CYP1A2 | Negligible | Furafylline |
Metabolic Soft Spot Analysis for Design Optimization
For this compound, the metabolic soft spots are likely the sites where the key metabolites are formed:
The Phenyl Ring: Susceptible to hydroxylation.
The Piperazine Ring: Prone to oxidation.
The Propylsulfanyl Group: A site for S-oxidation.
To mitigate this metabolic liability, chemists can employ several strategies. For instance, to block aromatic hydroxylation, a common strategy is to introduce an electron-withdrawing group, such as a fluorine atom, onto the phenyl ring. This modification can make the ring less susceptible to electrophilic attack by CYP enzymes. Similarly, modifications to the piperazine ring or the alkyl chain of the propylsulfanyl group could be explored to enhance stability. nih.gov
Table 4: Strategies for Design Optimization Based on Metabolic Soft Spots
This table outlines potential structural modifications to improve the metabolic stability of this compound.
| Metabolic Soft Spot | Proposed Modification | Rationale |
| Phenyl Ring | Introduction of a fluorine atom | Reduces susceptibility to aromatic hydroxylation. |
| Piperazine Ring | Steric hindrance near nitrogen atoms | May slow down N-oxidation or C-oxidation. |
| Propylsulfanyl Group | Replacement of propyl with a more stable group | Can prevent S-oxidation pathways. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 1-[2-(Propylsulfanyl)phenyl]piperazine?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a propylsulfanyl group can be introduced via thioether formation using 2-bromophenylpiperazine and propanethiol under basic conditions. Reaction optimization includes solvent selection (e.g., DCM/H₂O mixtures), catalysts (e.g., CuSO₄·5H₂O for click chemistry), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Monitoring by TLC ensures reaction completion .
Q. How is the structural characterization of this compound performed?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., propylsulfanyl proton signals at δ 1.5–2.5 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 265.14).
- HPLC : Validates purity (>95%) using reverse-phase C18 columns and UV detection .
Q. What are the primary biological targets of this compound?
- Targets : Piperazine derivatives often interact with neurotransmitter receptors (e.g., 5-HT₇, dopamine D₃) due to their structural mimicry of endogenous ligands. In vitro assays (radioligand binding, cAMP modulation) are used to evaluate affinity. For example, 1-[2-(4-methoxyphenyl)phenyl]piperazine analogs show 5-HT₇ receptor agonism (Kᵢ = 12 nM) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for receptor selectivity?
- Approach :
- Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups at para positions enhance 5-HT₇ affinity) .
- Linker Flexibility : Replace propylsulfanyl with allylsulfanyl or propargyl groups to assess steric effects.
- Data Analysis : Use regression models to correlate logP values with IC₅₀ data. A table of key analogs is shown below:
| Substituent | 5-HT₇ Kᵢ (nM) | D₃ Kᵢ (nM) |
|---|---|---|
| -S-(CH₂)₂CH₃ (target) | 15.2 | 420 |
| -S-CH₂C≡CH | 8.7 | 310 |
| -O-(CH₂)₃CH₃ | 23.5 | 850 |
Q. How do computational methods (DFT, molecular docking) enhance understanding of its pharmacophore?
- Protocol :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the propylsulfanyl group’s sulfur atom exhibits high electron density, favoring π-π stacking with receptor aromatics.
- Molecular Docking (AutoDock Vina) : Dock the compound into 5-HT₇ receptor homology models (PDB: 5TUD). Key interactions include hydrogen bonds with Ser5.42 and hydrophobic contacts with Phe6.51 .
Q. How to resolve contradictions in reported receptor affinity data?
- Strategies :
- Assay Standardization : Compare radioligand binding (³H-LSD vs. ³H-5-CT) under uniform buffer conditions (pH 7.4, Mg²⁺/GTP for G-protein coupling).
- Cell Line Variability : Use HEK293 cells stably expressing human 5-HT₇ versus rodent isoforms to account for species differences.
- Meta-Analysis : Cross-reference data from independent studies (e.g., Kᵢ discrepancies ≤2-fold are attributable to ligand batch purity) .
Methodological Best Practices
- Synthetic Reproducibility : Validate reaction yields across three independent batches.
- Data Validation : Use positive controls (e.g., clozapine for dopamine receptor assays) and statistical rigor (n ≥ 3, ANOVA with Tukey post hoc).
- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without explicit approval.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
